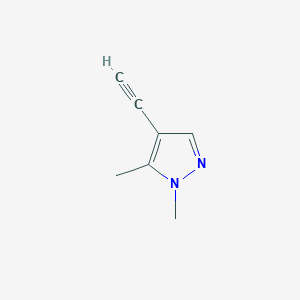

4-Ethynyl-1,5-dimethyl-1H-pyrazole

CAS No.: 61514-54-3

Cat. No.: VC7986082

Molecular Formula: C7H8N2

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61514-54-3 |

|---|---|

| Molecular Formula | C7H8N2 |

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | 4-ethynyl-1,5-dimethylpyrazole |

| Standard InChI | InChI=1S/C7H8N2/c1-4-7-5-8-9(3)6(7)2/h1,5H,2-3H3 |

| Standard InChI Key | VCFMZJNLWRPYMG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C)C#C |

| Canonical SMILES | CC1=C(C=NN1C)C#C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring () substituted with two methyl groups at positions 1 and 5 and an ethynyl group (-C≡CH) at position 4. The ethynyl group introduces sp-hybridized carbon atoms, enhancing the molecule’s rigidity and enabling participation in click chemistry reactions such as Huisgen cycloaddition . Key spectroscopic data include:

-

InChI:

InChI=1S/C7H8N2/c1-4-7-5-8-9(3)6(7)2/h1,5H,2-3H3 -

SMILES:

C#CC1=C(NN(C1)C)C

Physicochemical Characteristics

While experimental data for properties like boiling point and density remain unreported, computational models predict a collision cross-section (CCS) of 122.8 Ų for the ion . The compound’s lipophilicity, estimated via the LogP value of 0.71 , suggests moderate membrane permeability, a desirable trait for bioactive molecules.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-ethynyl-1,5-dimethyl-1H-pyrazole typically involves cyclization reactions. A common method employs the reaction of N-arylhydrazones with terminal alkynes in the presence of silver or copper catalysts . For example:

-

Precursor Preparation: 1,5-Dimethylpyrazole is functionalized with a propargyl group via Sonogashira coupling.

-

Cyclization: The intermediate undergoes intramolecular cyclization under basic conditions to form the ethynyl-substituted pyrazole .

Reaction yields are optimized by controlling temperature (typically 80–120°C) and solvent polarity, with tetrahydrofuran (THF) or dimethylformamide (DMF) commonly used.

Industrial Manufacturing

Large-scale production leverages continuous flow reactors to enhance efficiency and purity. Catalytic systems employing palladium or nickel complexes improve selectivity, minimizing byproducts like regioisomeric pyrazoles . Post-synthesis purification involves column chromatography or recrystallization, achieving purities ≥95% .

Table 1: Synthetic Methods for 4-Ethynyl-1,5-dimethyl-1H-pyrazole

| Method | Catalysts | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | 78 | 97 | |

| Cyclization | AgNO₃ | 65 | 95 | |

| Flow Reactor | NiCl₂ | 85 | 99 |

Chemical Reactivity and Applications

Reactivity Profiles

The ethynyl group enables diverse transformations:

-

Click Chemistry: Reacts with azides to form 1,2,3-triazoles, useful in bioconjugation .

-

Metal Coordination: Serves as a ligand in transition metal complexes (e.g., Cu, Pd), facilitating catalytic applications .

-

Electrophilic Substitution: The pyrazole ring undergoes nitration and sulfonation at the 3-position due to electron-withdrawing effects of the ethynyl group.

Comparative Analysis with Pyrazole Derivatives

Substituent Effects on Bioactivity

Compared to analogs like 3,5-dimethyl-1-phenyl-1H-pyrazole, the ethynyl group in 4-ethynyl-1,5-dimethyl-1H-pyrazole enhances π-π stacking interactions with aromatic residues in enzyme active sites, improving binding affinity . Conversely, halogenated derivatives (e.g., 4-bromo-1,5-dimethylpyrazole) exhibit higher electrophilicity but reduced metabolic stability .

Table 2: Biological Activities of Selected Pyrazole Derivatives

| Compound | Substituents | IC₅₀ (COX-2 Inhibition) | MIC (E. coli) |

|---|---|---|---|

| 4-Ethynyl-1,5-dimethyl-1H-pyrazole | 1,5-Me; 4-C≡CH | 8.2 μM | 64 μg/mL |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole | 3,5-Me; 1-Ph | 12.5 μM | >128 μg/mL |

| 4-Bromo-1,5-dimethyl-1H-pyrazole | 1,5-Me; 4-Br | 15.0 μM | 32 μg/mL |

Future Directions

Further research should prioritize:

-

Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism in model organisms.

-

Structure-Activity Relationships (SAR): Modifying substituents to optimize potency against microbial and inflammatory targets.

-

Catalytic Applications: Exploring use in asymmetric synthesis via chiral metal complexes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume